molecular formula C6H5Cl2O2P B058146 Phenyl dichlorophosphate CAS No. 770-12-7

Phenyl dichlorophosphate

Cat. No.: B058146
CAS No.: 770-12-7
M. Wt: 210.98 g/mol
InChI Key: TXFOLHZMICYNRM-UHFFFAOYSA-N
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Description

Phenyl Dichlorophosphate is used as a reagent in the synthesis of aspartic acid based nucleoside phosphoramidate prodrugs as potent inhibitors of hepatitis C virus replication. Also a reagent in the synthesis of nucleotide prodrugs of 2'-deoxy-2'-spirooxetane ribonucleosides as inhibitors of HCV NS5B polymerase.
Monothis compound appears as a liquid. May severely irritate skin, eyes and mucous membranes.

Scientific Research Applications

  • Activating Agent in Pfitzner-Moffatt Oxidation:

    • Phenyl dichlorophosphate is highly efficient as an activating agent for dimethyl sulfoxide in the Pfitzner-Moffatt oxidation, converting alcohols to ketones and aldehydes under mild conditions (Liu & Nyangulu, 1988).
  • Alpha-Amino-Beta-Lactam Synthesis:

    • This compound is effective in synthesizing alpha-vinylamino-beta-lactams from Dane salts and Schiff bases, offering an economical approach compared to other reagents (Aizpurua et al., 1984).
  • Organophosphate Flame Retardants and Plasticizers:

    • This compound-related organophosphates are used in various consumer and building-related products. Studies have explored their presence in indoor environments and potential human exposure through air, dust, and urine samples (Fromme et al., 2014).
  • Chemical Degradation of Diuron:

    • The chemical degradation process of diuron in water, which yields 3,4-dichloroaniline, is catalyzed by various agents including H+, OH-, and phosphate buffer. This compound plays a role in this process (Salvestrini et al., 2002).
  • Prenatal Exposure to Organophosphates:

    • Research has been conducted on the impact of prenatal exposure to organophosphates, including this compound derivatives, on birthweight and gestational length. The studies have shown varying effects based on the type of organophosphate and fetal sex (Hoffman et al., 2018).
  • Pyridinolysis of Phenyl-Substituted Phenyl Chlorophosphates:

    • The kinetics and mechanism of reactions of phenyl-substituted phenyl chlorophosphates with pyridines have been studied, providing insights into the reaction coordinate and transition state (Guha, Lee, & Lee, 2000).
  • Behavioral Development in Children:

    • The association between maternal exposure to this compound derivatives during pregnancy and children's behavioral development has been examined. The findings suggest potential impacts on behavioral symptoms and development in children (Doherty et al., 2019).
  • Liquid Acrylate Monomer for Flame Retardancy:

    • This compound has been used in synthesizing a liquid acrylate monomer for improving the fire-retardant performance and smoke suppression in vinyl ester resin thermosets (Ji et al., 2020).

Mechanism of Action

Target of Action

Phenyl dichlorophosphate (PDCP) is a powerful phosphorylating agent . It primarily targets carboxylic acids and thiols, facilitating their condensation to form thiol esters . It also targets β-diketones, enabling their halogenation .

Mode of Action

PDCP acts as an activating agent, inducing the condensation of carboxylic acids and thiols in the presence of pyridine to yield thiol esters . It also activates β-diketones in the presence of a base, typically lithium hydride, to facilitate their conversion to β-chloro-α,β-unsaturated ketones .

Biochemical Pathways

PDCP is involved in several biochemical pathways. It plays a crucial role in the Pfitzner-Moffatt oxidation, where it acts as an efficient DMSO-activating agent . In this pathway, a complex salt generated from PDCP and DMSO serves as an oxidizing agent, converting primary and secondary alcohols to the corresponding aldehydes and ketones .

Pharmacokinetics

Given its reactivity and use in organic synthesis, it’s likely that its bioavailability is influenced by factors such as its powerful phosphorylating nature, its reactivity with various compounds, and its potential to form complex salts with other agents .

Result of Action

The action of PDCP results in the formation of various compounds. For instance, it enables the formation of thiol esters from carboxylic acids and thiols , and β-chloro-α,β-unsaturated ketones from β-diketones . In the Pfitzner-Moffatt oxidation, it facilitates the conversion of alcohols to aldehydes and ketones .

Action Environment

The action of PDCP is influenced by environmental factors. For instance, the presence of pyridine or a base like lithium hydride is necessary for its activation . Moreover, PDCP is sensitive to moisture , indicating that a dry environment is crucial for its stability and efficacy. It’s also worth noting that PDCP is a combustible substance with strong corrosive properties , which necessitates careful handling and storage conditions to ensure safety .

Safety and Hazards

Phenyl dichlorophosphate is considered hazardous. It may cause severe skin, eye, and mucous membrane irritation. It reacts violently with water and causes burns. Inhalation may cause corrosive injuries to the upper respiratory tract and lungs. It is toxic by ingestion and highly toxic by skin absorption .

Future Directions

Phenyl dichlorophosphate has been used in the synthesis of a novel P/N flame-retardant monomer (PDHAA) through reacting this compound (PDCP) with N-hydroxyethyl acrylamide (HEAA). This UV-curable surface flame-retardant strategy has broad application prospects in the field of fire protection . It has also been used in the Beckmann rearrangement of ketoximes to afford the corresponding amides in moderate to high yields , indicating its potential in organic synthesis.

Properties

IUPAC Name

dichlorophosphoryloxybenzene
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InChI

InChI=1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H
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InChI Key

TXFOLHZMICYNRM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OP(=O)(Cl)Cl
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Molecular Formula

C6H5Cl2O2P
Record name MONOPHENYL DICHLOROPHOSPHATE
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DSSTOX Substance ID

DTXSID6044987
Record name Phenyl phosphorodichloridate
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Molecular Weight

210.98 g/mol
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Physical Description

Monophenyl dichlorophosphate appears as a liquid. May severely irritate skin, eyes and mucous membranes., Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name MONOPHENYL DICHLOROPHOSPHATE
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CAS No.

770-12-7
Record name MONOPHENYL DICHLOROPHOSPHATE
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Record name Phosphorodichloridic acid, phenyl ester
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Record name PHENYL DICHLOROPHOSPHATE
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Record name Phosphorodichloridic acid, phenyl ester
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Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (3.23 mL, 1 equiv) and phenol (g, 1 equiv) were stirred in anhydrous diethyl ether (25 mL). Anhydrous triethylamine was added (4.84 mL, 1 equiv) at −78° C. and the solution was allowed to warm to room temperature after 25 min. The triethylamine hydrochloride salt was filtered off and the solvent was removed under reduced pressure to give a clear pale yellow oil (g, %). (oil solidified in the freezer).
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Synthesis routes and methods II

Procedure details

To a mixture of 225 g. phosphoryl chloride and 2 g. diethylamine hydrochloride there is added 94 g. phenol over a two-hour period at a temperature of 105°-110°C. The temperature is held for two hours at 110°-115°C. to afford phenyl phosphorodichloridate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is phenyl dichlorophosphate (this compound) and what is its primary use in chemistry?

A1: this compound (PhOP(O)Cl2) is an organophosphorus compound widely employed as an activating agent in organic synthesis. Its reactivity stems from the highly electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound activate carboxylic acids for esterification?

A2: this compound reacts with carboxylic acids in the presence of a tertiary amine base to form a mixed anhydride intermediate. This intermediate is highly reactive towards nucleophiles like alcohols, facilitating ester formation. []

Q3: Can this compound be used to synthesize other important functional groups besides esters?

A3: Yes, this compound exhibits versatility in synthesizing various functional groups. It allows the preparation of acyl azides from carboxylic acids and sodium azide. [] It also facilitates the direct transformation of carboxylic acids to thiol esters by reacting with thiols. []

Q4: What is the role of this compound in the Beckmann rearrangement?

A4: this compound acts as an efficient reagent for the Beckmann rearrangement of ketoximes at ambient temperatures. This mild reaction condition allows the synthesis of amides in moderate to high yields. []

Q5: How does this compound facilitate the conversion of ethers to alkyl iodides?

A5: this compound, in conjunction with sodium iodide, cleaves the ether linkage in a reaction conducted in refluxing xylenes or acetonitrile. This reaction provides a direct route to alkyl iodides from readily available ethers. [, ]

Q6: this compound is used in the synthesis of flame retardant materials. Can you elaborate on this application?

A6: this compound serves as a building block for incorporating phosphorus into polymers, thereby enhancing their flame retardancy. For instance, it reacts with polyols or polyphenols to introduce phosphate groups into the polymer backbone. These phosphorus-containing polymers exhibit improved flame retardant properties. [, , , ]

Q7: Are there specific examples of this compound being used in the synthesis of pharmaceuticals?

A7: Yes, this compound plays a crucial role in synthesizing important pharmaceutical intermediates. It is used in the preparation of isophosphoramide mustard, a metabolite of the anticancer drug ifosfamide. [] Additionally, it is employed in synthesizing a sofosbuvir intermediate, a crucial drug for treating Hepatitis C. []

Q8: Can you describe the structural characteristics of this compound?

A8: this compound (C6H5OP(O)Cl2) consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and a phenoxy group (C6H5O-). The molecule has a tetrahedral geometry around the phosphorus atom.

Q9: Beyond its use in synthesis, has this compound been explored for any other applications?

A9: Yes, research indicates that this compound can be used to modify inorganic materials like β-iron(III) oxide hydroxide. This modification enhances the thermal stability and flame retardant properties of ethylene-vinyl acetate/magnesium hydroxide composites. []

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